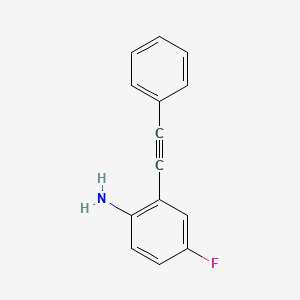

4-Fluoro-2-(phenylethynyl)aniline

Description

Properties

Molecular Formula |

C14H10FN |

|---|---|

Molecular Weight |

211.23 g/mol |

IUPAC Name |

4-fluoro-2-(2-phenylethynyl)aniline |

InChI |

InChI=1S/C14H10FN/c15-13-8-9-14(16)12(10-13)7-6-11-4-2-1-3-5-11/h1-5,8-10H,16H2 |

InChI Key |

QJCGHVOBGBHEBH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=C(C=CC(=C2)F)N |

Origin of Product |

United States |

Preparation Methods

Sonogashira Coupling of 4-Fluoro-2-iodoaniline

The Sonogashira cross-coupling reaction is the most widely employed method for introducing the phenylethynyl group. This palladium-catalyzed process couples 4-fluoro-2-iodoaniline with phenylacetylene under inert conditions.

Procedure :

-

Substrate Preparation : 4-Fluoro-2-iodoaniline is synthesized via iodination of 4-fluoroaniline using iodine and sodium bicarbonate in an ice-water mixture, achieving 85–90% yields.

-

Coupling Reaction : A mixture of 4-fluoro-2-iodoaniline (1.0 equiv), phenylacetylene (1.2 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), and triethylamine (3.0 equiv) in degassed THF is stirred at 60°C for 12–16 hours.

-

Workup : The reaction is quenched with ammonium chloride, extracted with ethyl acetate, and purified via column chromatography (hexane/EtOAc = 4:1).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 72–78% |

| Reaction Time | 12–16 hours |

| Temperature | 60°C |

| Catalyst Loading | Pd: 2 mol%; CuI: 4 mol% |

This method’s efficiency is attributed to the mild conditions and compatibility with sensitive functional groups. However, scalability is limited by the cost of palladium catalysts and the need for rigorous oxygen exclusion.

Direct Alkynylation via C–H Activation

Recent advances in C–H functionalization enable direct introduction of the ethynyl group without pre-halogenated substrates. A Brønsted acid-mediated approach using trifluoromethanesulfonic acid (TfOH) has shown promise.

Procedure :

-

Reaction Setup : 4-Fluoroaniline (1.0 equiv), phenylacetylene (1.5 equiv), and TfOH (20 mol%) are combined in 1,2-dichloroethane at 80°C for 8 hours.

-

Quenching : The mixture is neutralized with saturated NaHCO₃, extracted with DCM, and purified via recrystallization (ethanol/water).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65–68% |

| Reaction Time | 8 hours |

| Temperature | 80°C |

| Acid Loading | 20 mol% |

While this method avoids precious metals, competing side reactions such as dimerization or over-acidification necessitate precise stoichiometric control.

Protective Group Strategies

Acetylation for Enhanced Stability

Protecting the amino group as an acetamide prior to Sonogashira coupling improves reaction stability and yield.

Procedure :

-

Protection : 4-Fluoro-2-iodoaniline is treated with acetic anhydride (1.5 equiv) in acetic acid at 90°C for 3–5 hours, achieving 83% yield of N-acetyl-4-fluoro-2-iodoaniline.

-

Coupling : The protected intermediate undergoes Sonogashira coupling as described in Section 2.1.

-

Deprotection : The acetyl group is removed via hydrolysis with HCl in methanol under reflux (3–5 hours), yielding the final product.

Key Data :

| Step | Yield |

|---|---|

| Protection | 83% |

| Coupling | 75% |

| Deprotection | 74% |

| Overall Yield | 46% |

This approach mitigates oxidation of the free amine during coupling but adds two extra steps, complicating the workflow.

Industrial-Scale Considerations

Catalytic System Optimization

Replacing Pd(PPh₃)₂Cl₂ with cheaper palladium sources like Pd(OAc)₂ and ligand-free conditions reduces costs. A patent-scale synthesis achieved 70% yield using Pd(OAc)₂ (1 mol%) and potassium carbonate in DMF at 100°C.

Solvent and Temperature Effects

Elevating the reaction temperature to 100°C in DMF reduces coupling time to 6 hours but risks decomposition. Polar aprotic solvents like DMF enhance catalyst activity but require careful moisture control.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(phenylethynyl)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

4-Fluoro-2-(phenylethynyl)aniline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.

Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(phenylethynyl)aniline involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the phenylethynyl group can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological pathways and exert specific effects, making the compound valuable in research and development.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

- Electron-Withdrawing Effects : The fluorine atom in this compound enhances the electron-deficient nature of the aromatic ring compared to its chloro analog, accelerating nucleophilic aromatic substitution (SNAr) and cyclization reactions .

- Steric Considerations : The ortho-substituted phenylethynyl group creates steric hindrance, which can reduce reaction rates in certain catalytic processes (e.g., cyclization to indoles without protecting groups) .

- Positional Isomerism : Para-substituted analogs like 4-(Phenylethynyl)aniline exhibit lower regioselectivity in cyclization reactions compared to ortho-substituted derivatives due to reduced electronic directionality .

Biological Activity

- Molecular Formula : C18H16FN

- Molecular Weight : 281.33 g/mol

- Canonical SMILES : C#CC1=CC=C(C=C1)N=C(C)F

The biological activity of 4-Fluoro-2-(phenylethynyl)aniline is hypothesized to involve its interaction with various biological targets, including enzymes and receptors. The presence of fluorine typically enhances lipophilicity and metabolic stability, which can lead to improved binding affinities in biological systems.

Antifungal Activity

Recent studies have explored the antifungal properties of related compounds, particularly focusing on their ability to inhibit succinate dehydrogenase (SDH), a critical enzyme involved in cellular respiration. For instance, N-(4-fluoro-2-(phenylamino)phenyl)-pyrazole-4-carboxamides demonstrated significant antifungal activity against various phytopathogenic fungi such as Rhizoctonia solani and Phytophthora infestans . Although direct studies on this compound are scarce, its structural analogs show promise as effective fungicides.

Inhibition Studies

Inhibition studies suggest that compounds with similar structures may serve as effective inhibitors of key metabolic pathways. For example, the IC50 values for certain derivatives against SDH were reported to be comparable to existing commercial fungicides, indicating potential for agricultural applications .

Comparative Analysis of Related Compounds

To better understand the potential biological effects of this compound, it is useful to compare its structure and activity with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chloro-2-(phenylethynyl)aniline | Chlorine instead of fluorine | Similar reactivity but different biological effects |

| 4-Bromo-2-(phenylethynyl)aniline | Bromine at the para position | Increased reactivity towards electrophiles |

| 4-Methyl-2-(phenylethynyl)aniline | Methyl group at the para position | Enhances lipophilicity but may alter activity |

| 4-Nitro-2-(phenylethynyl)aniline | Nitro group at the para position | Strong electron-withdrawing effect influences reactivity |

This table illustrates how variations in substituents can significantly affect the biological properties of similar compounds.

Case Studies and Research Findings

- Antifungal Lead Structures : Research into pyrazole derivatives has shown that modifications around the aniline structure can yield potent antifungal agents. Compounds designed based on these frameworks exhibited EC50 values lower than commercially available fungicides, suggesting that similar modifications in this compound could enhance its efficacy .

- Enzyme Interaction Modeling : Molecular modeling studies have indicated that certain fluorinated compounds can strongly bind to enzyme active sites, which may provide insights into how this compound could interact with biological targets .

Q & A

Q. What are the optimal synthetic routes for preparing 4-Fluoro-2-(phenylethynyl)aniline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via Suzuki–Miyaura coupling between a fluorinated aryl halide and a phenylethynyl boronic acid under palladium catalysis . Alternatively, nucleophilic substitution of a fluorinated aniline with a phenylethynyl halide is feasible, though steric hindrance from the ethynyl group may reduce reactivity. Key parameters include:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%)

- Solvent : DMF or THF at 80–100°C

- Base : K₂CO₃ or Cs₂CO₃ for deprotonation

- Purity : Column chromatography (silica gel, hexane/EtOAc) achieves >95% purity .

Q. How can researchers distinguish this compound from structural analogs like 4-Chloro-2-(phenylethynyl)aniline?

- Methodological Answer : Use NMR spectroscopy to identify substituent-specific signals:

- ¹⁹F NMR : A singlet at ~-110 ppm (C-F) vs. absence in non-fluorinated analogs .

- ¹H NMR : Ethynyl protons resonate at δ 3.1–3.3 ppm (triplet, J = 2.5 Hz) .

- Mass spectrometry : Molecular ion peaks differ by 16 Da (Cl vs. F substitution) .

Advanced Research Questions

Q. What role does the fluorine atom play in modulating electronic properties and reactivity in cyclization reactions?

- Methodological Answer : The fluorine atom acts as an electron-withdrawing group, polarizing the aromatic ring and directing electrophilic substitutions to the para position. In hydroamination reactions , this enhances the nucleophilicity of the amine group, facilitating cyclization to indole derivatives. Comparative studies with non-fluorinated analogs (e.g., 2-(phenylethynyl)aniline) show 10–15% faster reaction rates due to fluorine’s inductive effect .

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?

- Methodological Answer : Discrepancies arise from cell-line specificity and substituent positioning . For example:

- Anticancer activity : IC₅₀ values for MCF-7 cells correlate with para-fluoro substitution (IC₅₀ = 12 µM vs. 45 µM for meta-fluoro analogs) .

- Anti-inflammatory effects : In murine models, the ethynyl group’s planarity reduces COX-2 inhibition efficacy compared to bulkier substituents .

Experimental design : Use isogenic cell lines and standardized assays (e.g., MTT for cytotoxicity, ELISA for cytokine profiling) to isolate substituent effects .

Q. What advanced spectroscopic techniques are critical for characterizing intramolecular interactions in this compound?

- Methodological Answer :

- X-ray crystallography : Resolves dihedral angles between the ethynyl group and aromatic ring (e.g., 84.27° in crystal structures), critical for predicting π-π stacking in supramolecular assemblies .

- DFT calculations : Validate experimental data (e.g., bond lengths: C≡C = 1.20 Å, C-F = 1.34 Å) and predict charge distribution .

- In situ IR spectroscopy : Monitors ethynyl C≡C stretching (2100–2260 cm⁻¹) during reactions .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.